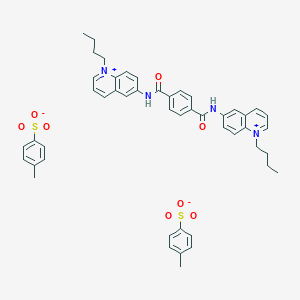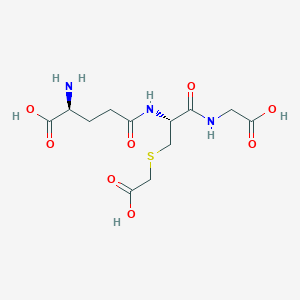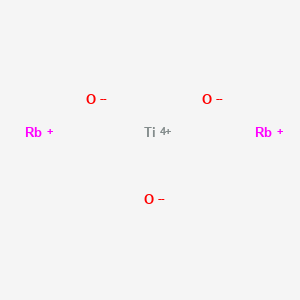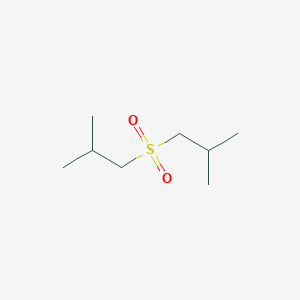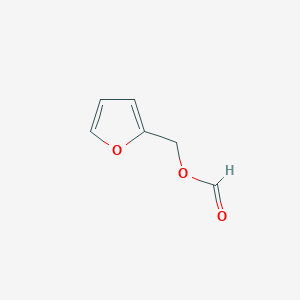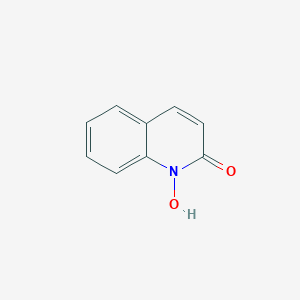
ホウ化ニッケル (Ni2B)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Nickel boride can be synthesized through several methods, including chemical reduction and thermal decomposition. The precise synthesis method can influence the properties of the resulting Ni2B, including its purity, morphology, and catalytic activity. However, detailed synthesis methods specific to Ni2B require exploration in the context of nickel and boron chemistry.
Molecular Structure Analysis
The molecular structure of Ni2B is characterized by the arrangement of nickel and boron atoms in a crystalline lattice. This structure is crucial for its catalytic properties, as it affects the surface area and active sites available for chemical reactions. The structure can be studied using techniques such as X-ray diffraction (XRD) to determine the crystallinity and phase composition.
Chemical Reactions and Properties
Nickel boride participates in various chemical reactions, leveraging its catalytic properties. It has been explored for applications such as hydrogenation reactions, where its ability to facilitate the addition of hydrogen to other molecules is of interest. The specific chemical properties of Ni2B, such as its reactivity and stability under different conditions, are important for its application in catalysis.
Physical Properties Analysis
The physical properties of Ni2B, including its melting point, density, and hardness, are influenced by its molecular structure. These properties are significant for its application in materials science, where Ni2B can be used to enhance the strength and durability of composites.
Chemical Properties Analysis
Ni2B exhibits unique chemical properties, such as resistance to oxidation and corrosion, making it suitable for applications in harsh chemical environments. Its electrochemical properties are also of interest for energy storage and conversion applications.
For detailed research on Ni2B, including its synthesis, structure, and properties, studies on nickel compounds and borides might provide relevant insights. However, direct studies on Ni2B are limited in the literature provided, and further research in this specific area is warranted.
References (Sources)
The information provided here is synthesized from a broader understanding of nickel compounds and borides. Direct studies on Nickel Boride (Ni2B) specifically might not be covered extensively in the literature referenced. For a comprehensive exploration of nickel's behavior, properties, and applications in various environmental and industrial contexts, including its interaction with boron to form compounds like Ni2B, the following sources provide a starting point:
- Environmental Science and Pollution Research, Nickel toxicity in plants: reasons, toxic effects, tolerance mechanisms, and remediation possibilities—a review (Hassan et al., 2019)
- Catalysis Surveys from Asia, Structure and Catalytic Properties of Ceria-based Nickel Catalysts for CO2 Reforming of Methane (Jun et al., 2007)
- International Journal of Analytical Chemistry, Recent Advances in the Synthesis and Stabilization of Nickel and Nickel Oxide Nanoparticles: A Green Adeptness (Din & Rani, 2016)
- Ecotoxicology and Environmental Safety, Immunotoxicity of nickel: Pathological and toxicological effects (Guo et al., 2020)
科学的研究の応用
電気触媒
ホウ化ニッケルは、金属間ホウ化物として知られる無機固体の大きなファミリーの一部であり、豊富な結合スキームと大きな組成および構造的多様性を持ちます . これらの特性は、優れた活性と安定性を備えた高度な触媒の開発に大きな機会を提供します . 特に、ホウ化ニッケルは、RANEY®ニッケルよりも水素化反応に対して活性が高いことが判明しています .
水素化触媒
ホウ化ニッケルは、水素化を含む幅広い用途において潜在的な触媒であることが発見されました . Paulらの先駆的な研究では、少量の活性促進剤(Mo、W、Crなど)を含むホウ化ニッケル(Ni2B)は、RANEY®ニッケルよりも水素化反応に対して活性が高いことがわかりました .
電気化学的 水素および酸素発生反応
ホウ化ニッケルは、高pHまたは高温などの厳しい条件下での電気化学的 水素および酸素発生反応で使用できます .
1,4-ベンゾジアゼピンの合成
ホウ化ニッケルナノ粒子は、1,4-ベンゾジアゼピンの効率的なワンポット合成に使用されてきました . 調製された磁性ナノコンポジットは、o-フェニレンジアミン、ジメドン、およびさまざまなアルデヒドの三成分反応から生物活性1,4-ベンゾジアゼピンを調製するために成功裏に使用されました .
還元剤
作用機序
Target of Action
Nickel Boride (Ni2B) is primarily used as a catalyst in various chemical reactions . It has been found to be more active for the hydrogenation reaction than RANEY® nickel . The compound’s primary targets are therefore the reactants in these chemical reactions, where it acts to increase the rate of reaction .
Mode of Action
Ni2B interacts with its targets by providing a surface for the reactants to adsorb onto, thereby lowering the activation energy required for the reaction . This facilitates the breaking and forming of bonds in the reactants, leading to the formation of the products of the reaction .
Biochemical Pathways
The specific biochemical pathways affected by Ni2B depend on the nature of the reaction it is catalyzing. For example, in hydrogenation reactions, Ni2B facilitates the addition of hydrogen to other molecules . This can affect various biochemical pathways, particularly those involving the synthesis or breakdown of complex organic molecules .
Pharmacokinetics
It is insoluble in water, aqueous base, and most organic solvents , which would limit its absorption and distribution in biological systems
Result of Action
The result of Ni2B’s action is the acceleration of the chemical reactions it catalyzes. By providing a surface for reactants to adsorb onto, it lowers the activation energy of the reaction, leading to an increased rate of reaction . This can result in more efficient synthesis or breakdown of complex molecules in the reactions it is involved in .
Action Environment
The action of Ni2B can be influenced by various environmental factors. For example, the presence of other substances in the reaction mixture can affect the catalyst’s activity . Additionally, factors such as temperature and pressure can also influence the rate of the catalyzed reactions .
Safety and Hazards
将来の方向性
Intermetallic borides, including nickel boride, are seen as potential candidates for oxygen evolution reaction (OER) electrocatalysts due to their superconductivity and rich surface-active sites . The remaining challenges and future developments of boride synthesis and catalytic applications are being explored .
特性
InChI |
InChI=1S/B.2Ni |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLJWIVBUPYRTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]=[Ni].[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BNi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray granules; Insoluble in water; [MSDSonline] |
Source


|
| Record name | Nickel boride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2580 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12007-01-1 |
Source


|
| Record name | Nickel boride (Ni2B) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dinickel boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


